5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid
Description
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a bifunctional thiophene derivative characterized by a central thiophene ring substituted with a carboxylic acid group at position 2 and a 2-methylthiophene moiety at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their electronic properties, biological activity, and versatility in organic synthesis.
Properties
Molecular Formula |
C10H8O2S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-6-7(4-5-13-6)8-2-3-9(14-8)10(11)12/h2-5H,1H3,(H,11,12) |
InChI Key |
ZICHMJOBSQZMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling with aryl bromides, to form the desired product . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.
Scientific Research Applications
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Medicine: The compound’s structural properties make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring system can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) :
Synthesized via bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde, this derivative exhibits a melting point of 124–126°C and distinct FT-IR peaks at 1672 cm⁻¹ (C=O stretch) and 730 cm⁻¹ (C-Br vibration). Its ¹H-NMR shows aromatic protons at δ 7.32–7.65 ppm .- 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carboxylic Acid: This derivative (CAS 893733-18-1) features a trifluoromethylphenyl group, imparting electron-withdrawing properties.
Electronically Tuned Derivatives for Materials Science
- 5-(4,5-Bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b): Exhibits orange solid-state fluorescence (m.p. 75–80°C) and a broad ¹H-NMR aromatic signal (δ 6.90–7.38 ppm). The diphenylamino groups improve charge transport, making it suitable for organic light-emitting diodes (OLEDs) .
- 5-Methyldithieno[3,2-b:20,30-d]thiophene-2-carboxylic Acid (13): A fused thiophene derivative with extended π-conjugation, synthesized via cyclization. Its methyl group enhances solubility for solution-processed electronic devices .
Data Tables
Table 1: Physical and Spectral Properties of Selected Thiophene-2-carboxylic Acid Derivatives
Research Findings and Structure-Activity Relationships (SAR)
- Electronic Effects : Electron-withdrawing groups (e.g., Br, CF₃) enhance reactivity in cross-coupling reactions but reduce fluorescence quantum yields in materials science applications .
- Hydrophobic Substituents : Chlorophenyl and bromophenyl groups improve anticancer and antiviral activity by promoting hydrophobic interactions with target proteins .
- Steric Considerations: Bulky substituents (e.g., diphenylamino) can hinder crystallization, lowering melting points while improving solubility for optoelectronic applications .
Biological Activity
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is an organic compound that integrates thiophene and carboxylic acid functionalities, making it a subject of interest in medicinal chemistry. This article examines its biological activities, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a methyl group and a carboxylic acid group. This unique arrangement contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of thiophene-2-carboxylic acids can inhibit hypoxia-inducible factor (HIF) activity, which plays a crucial role in cancer progression and metastasis. Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A549 cells, a model for lung cancer .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 12.5 | |
| FG4592 (HIF inhibitor) | A549 | 10.0 | |
| DMOG (PHD inhibitor) | A549 | 8.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives have shown potential as antibacterial agents against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for related compounds indicates promising activity against Gram-positive bacteria .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 1.0 | |
| Control (Vancomycin) | S. aureus | 0.5 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways related to inflammation and cancer. Molecular docking studies suggest that this compound can effectively bind to proteins associated with HIF regulation, enhancing its therapeutic potential.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Carboxylation of Thiophene Derivatives : Utilizing reagents like carbon dioxide under high pressure conditions.
- Cross-Coupling Reactions : Employing techniques such as Suzuki or Negishi coupling to introduce the thiophene moiety into the carboxylic acid framework.
These methods vary in yield and purity based on reaction conditions such as temperature and solvent choice .
Case Studies
A recent study evaluated the effects of various thiophene derivatives on HIF stabilization under hypoxic conditions, demonstrating that compounds with specific substituents could significantly enhance HIF activity. This finding underscores the potential of this compound in cancer therapies targeting HIF pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
